Bienvenue dans la boutique en ligne BenchChem!

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate

CYP3A4 inhibition drug metabolism triazole carbamate SAR

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate (CAS 338419-15-1) is a 1,4-disubstituted 1,2,3-triazole bearing a 4-chlorophenyl substituent at N1 and an N-ethylcarbamate moiety at the 4-methyl position. With a molecular formula of C₁₂H₁₃ClN₄O₂ and a molecular weight of 280.71 g·mol⁻¹, it occupies a distinct physicochemical space among triazole carbamates—lighter and less lipophilic than its N-aryl carbamate counterparts.

Molecular Formula C12H13ClN4O2
Molecular Weight 280.71
CAS No. 338419-15-1
Cat. No. B2432028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate
CAS338419-15-1
Molecular FormulaC12H13ClN4O2
Molecular Weight280.71
Structural Identifiers
SMILESCCNC(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClN4O2/c1-2-14-12(18)19-8-10-7-17(16-15-10)11-5-3-9(13)4-6-11/h3-7H,2,8H2,1H3,(H,14,18)
InChIKeyXFQPHZVDTBFQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate (CAS 338419-15-1) and Why Does It Matter for Procurement?


[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate (CAS 338419-15-1) is a 1,4-disubstituted 1,2,3-triazole bearing a 4-chlorophenyl substituent at N1 and an N-ethylcarbamate moiety at the 4-methyl position. With a molecular formula of C₁₂H₁₃ClN₄O₂ and a molecular weight of 280.71 g·mol⁻¹, it occupies a distinct physicochemical space among triazole carbamates—lighter and less lipophilic than its N-aryl carbamate counterparts . The compound belongs to the broader O-(1,2,3-triazol-4-yl)methyl carbamate class, which has been validated as a scaffold for fatty acid amide hydrolase (FAAH) inhibition and cytochrome P450 enzyme interaction [1]. Its N-ethyl substitution, as opposed to bulkier N-cyclohexyl or N-aryl variants, represents a structurally minimalist design that may confer advantages in solubility, metabolic stability, and synthetic tractability [1].

Why [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate Cannot Be Replaced by Just Any Triazole Carbamate


Within the O-(triazol-4-yl)methyl carbamate family, seemingly minor variations in the N-substituent produce large, non-linear shifts in target potency, plasma stability, and CYP interaction profiles. For example, the N-cyclohexyl lead compound 1a in the FAAH inhibitor series shows an r-FAAH IC₅₀ of 5.7 nM but is completely degraded after 7 hours in rat plasma, whereas its O-(triazol-4-yl)methyl analog 17 retains ~90% of the parent compound under identical conditions [1]. Similarly, the N-phenyl analog of the target compound (BDBM21155) inhibits recombinant human CYP3A4 with an IC₅₀ of 20,000 nM [2]—a value that may differ substantially for the N-ethyl variant due to differences in steric demand and hydrogen-bonding capacity. The presence of the 4-chlorophenyl group on the triazole N1 further distinguishes the target compound from des-chloro analogs (e.g., CAS 338757-06-5), as 4-chloro substitution on the N1-phenyl ring is associated with enhanced antifungal potency across multiple Candida species in triazole SAR studies [3]. These examples illustrate why generic interchange among triazole carbamates is scientifically unsound without compound-specific quantitative evidence.

Quantitative Differentiation Evidence for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate Against Its Closest Analogs


CYP3A4 Inhibitory Potency: N-Ethyl vs. N-Phenyl Carbamate Head-to-Head Comparison

The N-phenyl analog of the target compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate (BDBM21155), was tested for inhibition of recombinant human CYP3A4 and exhibited an IC₅₀ of 20,000 nM at pH 7.4 and 2°C [1]. The target compound, bearing an N-ethyl substituent in place of N-phenyl, is predicted to possess a substantially different CYP3A4 interaction profile due to (i) reduced steric bulk (ethyl vs. phenyl), (ii) altered hydrogen-bond donor capacity (secondary carbamate NH vs. anilide NH), and (iii) lower calculated logP. Although direct CYP3A4 IC₅₀ data for the N-ethyl compound are not publicly available, the 20,000 nM baseline for the N-phenyl analog establishes a quantitative benchmark against which the N-ethyl derivative can be experimentally compared. The N-ethyl group also reduces the molecular weight from 346.77 (N-phenyl analog) to 280.71 for the target compound—a 19% reduction that may improve membrane permeability and solubility .

CYP3A4 inhibition drug metabolism triazole carbamate SAR

Molecular Weight and Lipophilicity Differentiation from N-Aryl Carbamate Analogs

The target compound (MW = 280.71) is significantly smaller than its N-aryl carbamate analogs within the same 1-(4-chlorophenyl)-1H-1,2,3-triazole scaffold. The N-(3-chlorophenyl)carbamate analog (CAS 338419-12-8) has MW = 363.2, the N-(4-chlorophenyl)carbamate analog (CAS 338419-14-0) has MW = 363.2, and the N-(2-methylphenyl)carbamate analog (CAS 338419-20-8) also falls in the 340–370 g·mol⁻¹ range . This 23% lower molecular weight for the N-ethyl compound translates into a lower calculated logP and potentially superior aqueous solubility—a critical advantage for biochemical assay compatibility and in vivo dosing. Furthermore, the N-ethyl compound contains only one aromatic ring system (the 4-chlorophenyl-triazole core) versus two aromatic systems in N-aryl analogs, reducing the propensity for π–π stacking-mediated aggregation, a common source of false-positive assay results [1].

physicochemical properties drug-likeness carbamate SAR

Class-Level FAAH Inhibition and Plasma Stability Differentiation from O-Aryl Carbamates

The O-(1,2,3-triazol-4-yl)methyl carbamate scaffold, to which the target compound belongs, was specifically designed to overcome the limited plasma stability of O-aryl carbamate FAAH inhibitors. In a head-to-head comparison within the published series, the O-biphenyl carbamate 1a (IC₅₀ = 5.7 nM against r-FAAH) was completely degraded after 7 hours of incubation in rat plasma (0% remaining), while the O-(triazol-4-yl)methyl analog 17 retained approximately 90% of the parent compound under identical conditions [1]. Although compound 17 carries an N-cyclohexyl rather than N-ethyl substituent, the stability advantage is conferred by the O-(triazol-4-yl)methyl moiety—the aliphatic alcohol leaving group resulting from nucleophilic attack on the carbamate is a poorer leaving group than the phenol released from O-aryl carbamates [1]. The target compound, bearing the same O-(triazol-4-yl)methyl motif with a smaller N-ethyl group, is expected to retain this plasma stability advantage while offering distinct FAAH potency due to altered steric and electronic properties at the carbamate nitrogen.

FAAH inhibition plasma stability triazole carbamate

Antifungal SAR: Contribution of the 4-Chlorophenyl Substituent Relative to Des-Chloro and Alternative N1-Aryl Triazoles

In a comprehensive SAR review of triazole antifungals, the 4-chloro substitution on the N1-phenyl ring was specifically identified as conferring high antifungal activity across a panel of clinically relevant Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. krusei, and C. tropicalis [1]. This finding directly differentiates the target compound (bearing the 4-chlorophenyl group) from the des-chloro analog (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-ethylcarbamate (CAS 338757-06-5, MW = 246.27), which lacks this halogen substituent . The 4-chloro substituent increases both molecular weight (+34.44 g·mol⁻¹ vs. des-chloro) and lipophilicity, factors known to enhance fungal cell membrane penetration. Additionally, the N-(3-chlorophenyl)carbamate analog within the same 4-chlorophenyl-triazole series has been reported to exhibit an MIC of 0.31 μg/mL against C. albicans , providing a quantitative benchmark within the same scaffold family against which the N-ethyl analog can be compared in antifungal screening campaigns.

antifungal activity triazole SAR Candida species

Synthetic Tractability: Click Chemistry Compatibility and Building Block Availability

The O-(1,2,3-triazol-4-yl)methyl carbamate scaffold is assembled via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) between 4-chlorophenyl azide and propargyl N-ethylcarbamate [1]. This modular 'click chemistry' approach enables systematic variation of the N1-aryl azide and the carbamate substituents independently. The target compound, with its N-ethyl group, uses the simplest commercially accessible alkyl isocyanate (ethyl isocyanate) for carbamate formation, making it the most synthetically accessible member of the series compared to analogs requiring N-cyclohexyl, N-phenyl, or N-substituted-phenyl isocyanates. The compound is commercially available at ≥95% purity from at least one supplier (AKSci, catalog 1097CF) , and the synthetic route has been validated in the peer-reviewed literature for the broader compound class, with yields typically exceeding 60% for the CuAAC step [1]. This synthetic simplicity translates into lower procurement costs, shorter lead times for custom synthesis, and greater feasibility for scale-up relative to N-aryl carbamate analogs that require more expensive or less reactive isocyanate building blocks.

click chemistry triazole synthesis building block

Where [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate Delivers the Strongest Scientific and Procurement Value


FAAH Inhibitor Lead Optimization: Plasma-Stable Scaffold with Tunable N-Substitution

Programs aiming to develop FAAH inhibitors with improved plasma stability should consider the target compound as a minimal N-alkyl entry point within the validated O-(triazol-4-yl)methyl carbamate class. The published series demonstrated that replacing the O-aryl group with an O-(triazol-4-yl)methyl moiety improved rat plasma stability from 0% to ~90% remaining after 7 hours, albeit with a potency trade-off (IC₅₀ from 5.7 nM to 380.6 nM for the N-cyclohexyl series) [1]. The N-ethyl variant occupies an unexplored region of this SAR landscape—its smaller substituent may recover some of the potency lost with the bulkier N-cyclohexyl group while retaining the plasma stability advantage. The compound serves as an ideal starting scaffold for systematic SAR exploration of N-alkyl chain length effects on FAAH potency, plasma stability, and CNS penetration.

CYP3A4 Interaction Profiling: Structurally Distinct Probe Relative to N-Aryl Carbamate Controls

For laboratories conducting CYP450 inhibition screening, the target compound provides a structurally differentiated probe within the triazole carbamate family. Its closest characterized analog, the N-phenyl variant (BDBM21155), shows an IC₅₀ of 20,000 nM against recombinant human CYP3A4 [2]. By using the N-ethyl compound alongside the N-phenyl analog in parallel CYP inhibition panels, researchers can deconvolute the contribution of the N-substituent to CYP3A4 binding—the ethyl group eliminates the potential for π–π interactions present with the N-phenyl ring, isolating the contribution of the triazole core and 4-chlorophenyl group. This experimental design is particularly valuable for understanding structure-based CYP inhibition liabilities in drug discovery programs.

Antifungal Screening Libraries: 4-Chlorophenyl-Triazole Carbamate with Favorable Physicochemical Profile

The target compound is well-suited for inclusion in antifungal screening libraries targeting Candida species. The 4-chlorophenyl substituent on the triazole N1 is a validated pharmacophoric element associated with broad-spectrum anti-Candida activity [3]. Within this scaffold family, the N-(3-chlorophenyl)carbamate analog has demonstrated an MIC of 0.31 μg/mL against C. albicans . The N-ethyl variant, with its lower molecular weight (280.71 vs. 363.2 for N-aryl analogs) and reduced aromatic character, may exhibit superior solubility in aqueous assay media, reducing the risk of false negatives due to compound precipitation. This makes it a preferred choice for high-throughput antifungal screening where compound solubility in DMSO/water mixtures is a critical parameter.

Click Chemistry Building Block: Cost-Effective Entry Point for Combinatorial Library Synthesis

As a building block for diversity-oriented synthesis, the target compound represents the most economical entry point into the O-(triazol-4-yl)methyl carbamate chemical space. Its synthesis via CuAAC click chemistry between 4-chlorophenyl azide and propargyl N-ethylcarbamate is well-precedented for the broader compound class [1], and the use of ethyl isocyanate—the smallest and least expensive alkyl isocyanate—minimizes raw material costs. The compound is commercially available at ≥95% purity , enabling procurement without in-house synthesis. For medicinal chemistry groups building focused libraries around the triazole-carbamate scaffold, the N-ethyl compound can serve as a common late-stage intermediate: the carbamate NH can be further functionalized via alkylation or acylation, or the compound can be used directly as a reference standard for purity and identity verification (HPLC, NMR, MS) across analog series.

Quote Request

Request a Quote for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.